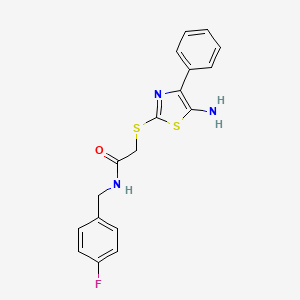![molecular formula C14H13NO4S B2948746 Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 778602-61-2](/img/structure/B2948746.png)
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiophene derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation. In addition, it also inhibits the NF-κB pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, it also inhibits the production of inflammatory cytokines, which reduces inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and the purity of the compound can be difficult to achieve.
Orientations Futures
There are several future directions for the research on Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate. One direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory disorders and bacterial infections. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Finally, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective anti-cancer agents.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of various signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. It also has anti-inflammatory and anti-bacterial properties. The compound has several advantages for lab experiments, but there are also some limitations. Future research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with benzyl chloroformate and then with ammonia. The final product is obtained by treating the intermediate with methanol. The yield of the reaction is around 60-70%, and the purity of the compound can be achieved by recrystallization.
Applications De Recherche Scientifique
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound works by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has also been studied for its anti-inflammatory and anti-bacterial properties.
Propriétés
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUCFUYBFAIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)
![Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2948670.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)
![N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2948674.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)


![2-(N-Methylisoquinoline-5-sulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2948682.png)


![1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2948685.png)
